3-Cyclohexylpropan-1-ol
CAS No.: 1124-63-6
Cat. No.: VC20937745
Molecular Formula: C9H18O
Molecular Weight: 142.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1124-63-6 |
---|---|
Molecular Formula | C9H18O |
Molecular Weight | 142.24 g/mol |
IUPAC Name | 3-cyclohexylpropan-1-ol |
Standard InChI | InChI=1S/C9H18O/c10-8-4-7-9-5-2-1-3-6-9/h9-10H,1-8H2 |
Standard InChI Key | CLYAQFSQLQTVNO-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)CCCO |
Canonical SMILES | C1CCC(CC1)CCCO |
Introduction
Physical and Chemical Properties
Molecular Structure
The molecular structure of 3-cyclohexylpropan-1-ol features a cyclohexyl ring connected to a propanol chain. The cyclohexyl group typically adopts a chair conformation, which is the most stable arrangement for six-membered rings. This conformation minimizes steric interactions between hydrogen atoms and provides structural stability to the molecule. The propanol chain extends from the cyclohexyl ring, with a terminal hydroxyl group that can rotate freely around the carbon-carbon bonds.
This structural arrangement gives the molecule a distinctive shape with specific spatial distribution of functional groups. The hydroxyl group at the end of the propyl chain is relatively accessible for reactions, while the cyclohexyl ring provides bulk and hydrophobicity. This combination of features influences the compound's physical properties, including its solubility profile, boiling point, and interactions with other molecules.
Physical Properties
The physical properties of 3-cyclohexylpropan-1-ol provide important insights into its behavior under various conditions and help determine its potential applications. Table 1 summarizes the key physical properties of this compound.
Table 1. Physical Properties of 3-Cyclohexylpropan-1-ol
Chemical Properties
The chemical properties of 3-cyclohexylpropan-1-ol are largely determined by its functional groups, particularly the terminal hydroxyl group. As a primary alcohol, it exhibits characteristic reactivity including oxidation to aldehydes and carboxylic acids, substitution of the hydroxyl group, and esterification reactions. The hydroxyl group makes the compound capable of hydrogen bonding, influencing its solubility in polar solvents and interactions with other hydrogen bond donors and acceptors.
The cyclohexyl group contributes hydrophobic character to the molecule, affecting its solubility profile and interactions with non-polar substances. This group also introduces steric effects that can influence reaction rates and selectivity at the hydroxyl position. The combination of the polar hydroxyl group and non-polar cyclohexyl ring gives 3-cyclohexylpropan-1-ol amphiphilic properties, which makes it potentially useful in applications where interface interactions are important, such as in certain catalytic systems or as solvents for specific reaction types.
Synthesis and Production
Synthetic Routes
Several synthetic pathways can be employed to produce 3-cyclohexylpropan-1-ol, depending on available starting materials and desired scale. One effective method involves the hydrogenation of the corresponding phenyl derivative, which transforms the aromatic ring into a cyclohexyl group while preserving the propanol chain. This approach typically requires appropriate catalysts, such as palladium or platinum on carbon, and hydrogen gas under pressure.
Another synthetic route involves the use of Grignard reagents. For instance, the reaction of a suitable cyclohexyl-containing Grignard reagent with ethylene oxide can yield 3-cyclohexylpropan-1-ol after subsequent workup steps. This method allows for controlled formation of carbon-carbon bonds and is often employed in laboratory-scale syntheses where precise control over reaction conditions is possible.
Reduction approaches may also be viable, starting from corresponding acids or esters. For example, reduction of cyclohexylpropanoic acid or its esters using appropriate reducing agents such as lithium aluminum hydride (LiAlH₄) can produce the alcohol. Each synthetic method offers different advantages in terms of yield, selectivity, ease of purification, and cost-effectiveness, making the choice dependent on specific production requirements.
Industrial Production Methods
In industrial settings, the production of 3-cyclohexylpropan-1-ol typically employs methods that are scalable, economical, and environmentally sustainable. Catalytic hydrogenation processes are often preferred due to their efficiency and selectivity. These processes may utilize specialized catalyst systems optimized for industrial-scale operations, with careful control of reaction parameters such as temperature, pressure, and hydrogen flow rate to maximize yield and purity.
Continuous flow processes may be implemented for large-scale production, offering advantages over batch reactions in terms of consistency, safety, and productivity. These systems allow for better heat management, more precise control of reaction conditions, and easier scale-up. The choice of production method in industrial settings is influenced by factors such as raw material availability, energy requirements, waste generation, catalyst recyclability, and the purity specifications of the final product.
Process optimization in industrial production also considers factors such as solvent selection (or solvent-free approaches), purification strategies, and process integration to minimize environmental impact and production costs. These considerations become increasingly important as sustainability concerns drive innovation in chemical manufacturing processes.
Chemical Reactions
Types of Reactions
3-Cyclohexylpropan-1-ol can participate in a variety of chemical reactions, primarily through its hydroxyl functional group. The major reaction types include:
Oxidation Reactions: The primary alcohol group can be oxidized to produce either an aldehyde (partial oxidation) or a carboxylic acid (complete oxidation). Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). For example, oxidation of 3-cyclohexylpropan-1-ol can yield cyclohexylpropanoic acid, which has its own range of applications and can serve as an intermediate for further transformations.
Reduction Reactions: Although alcohols are already in a relatively reduced state, the entire molecule can undergo further reduction under appropriate conditions. With suitable reducing agents and catalysts, the hydroxyl group can be removed entirely, converting 3-cyclohexylpropan-1-ol to cyclohexylpropane. This transformation changes the functional profile of the molecule significantly, eliminating its hydrogen bonding capability and increasing its hydrophobicity.
Substitution Reactions: The hydroxyl group can be substituted with various other functional groups. For instance, reaction with thionyl chloride (SOCl₂) can replace the OH group with a chlorine atom, forming 3-chlorocyclohexylpropane. This transformation provides access to a different class of compounds while maintaining the basic carbon skeleton, offering pathways to diverse derivatives.
Esterification Reactions: The hydroxyl group readily reacts with carboxylic acids or acid derivatives to form esters. This reaction is particularly relevant in the context of fragrance applications, where esterification with various organic acids creates compounds with distinct olfactory properties. The resulting esters retain the cyclohexyl group while gaining new functional characteristics that influence their physical properties and potential applications.
Reaction Mechanisms
The reaction mechanisms involving 3-cyclohexylpropan-1-ol generally follow established pathways for primary alcohols, with some modifications due to the presence of the cyclohexyl group. For oxidation reactions, the mechanism typically begins with coordination of the oxidizing agent to the alcohol oxygen, followed by deprotonation and electron transfer steps that lead to the carbonyl compound. The rate and selectivity of these processes can be influenced by the steric bulk of the cyclohexyl group.
In substitution reactions, the mechanism often proceeds through activation of the hydroxyl group to create a better leaving group. For example, in the reaction with thionyl chloride, an intermediate chlorosulfite forms before decomposing to release the chloride product. The cyclohexyl group can influence these reactions through both steric and electronic effects, potentially affecting reaction rates and product distributions.
Research on catalytic transformations involving similar compounds provides insights into more complex reaction mechanisms. For instance, under reductive conditions with Raney nickel catalyst, studies on related compounds have shown that reaction pathways can vary significantly depending on specific conditions . Under molecular hydrogen conditions, certain structural features may be preserved while others undergo transformation, highlighting the importance of catalyst choice and reaction parameters in determining outcomes.
Research Findings
Applications in Organic Synthesis
3-Cyclohexylpropan-1-ol serves as a valuable building block in organic synthesis due to its functional group compatibility and structural features. Its primary alcohol group provides a reactive site for various transformations, while the cyclohexyl moiety introduces conformational constraints and hydrophobic properties that can be advantageous in certain molecular designs.
In synthetic pathways, the compound can function as both a nucleophile (through its hydroxyl group) and as a substrate for various functional group interconversions. These capabilities make it useful in constructing more complex molecules with specific structural requirements. The potential for selective functionalization of the hydroxyl group in the presence of the cyclohexyl ring enables stepwise synthesis of molecules with multiple functional groups.
The compound's role in organic synthesis extends beyond its direct use as a reagent or substrate. Studies of its reactivity patterns contribute to broader understanding of structure-reactivity relationships in organic chemistry, potentially informing the development of new synthetic methodologies and reaction conditions for similar structural motifs.
Comparison with Similar Compounds
3-Cyclohexylpropan-1-ol can be compared with several structurally related compounds to understand its distinctive properties and reactivity patterns. Table 2 presents a comparison of 3-cyclohexylpropan-1-ol with selected related compounds.
Table 2. Comparison of 3-Cyclohexylpropan-1-ol with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume